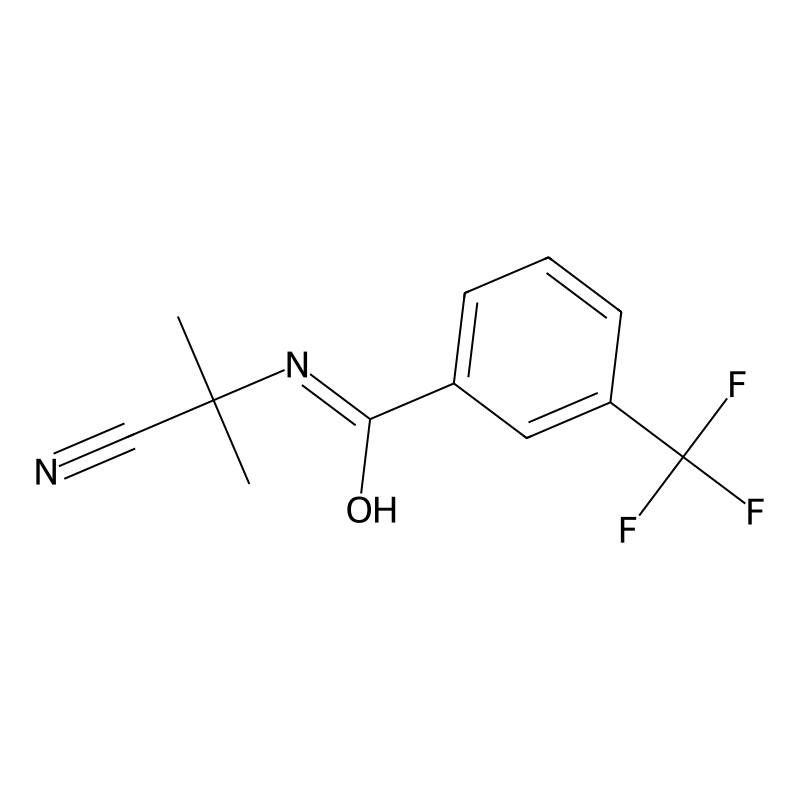

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide moiety substituted with a trifluoromethyl group and a cyanoalkyl chain. Its molecular formula is . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.

- Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions with amines, thiols, or alkoxides under basic or acidic conditions, allowing for the introduction of various substituents on the benzamide nitrogen .

The biological activity of N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano and trifluoromethyl substituents modulate the compound's binding affinity and specificity, potentially leading to inhibition or activation of various biological pathways. This makes it a candidate for therapeutic applications, particularly in areas such as oncology and neurology .

The synthesis of N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoic acid with 2-cyanopropan-2-amine. This reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and is conducted under controlled conditions at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product .

General Synthetic Route- Combine 3-fluoro-5-(trifluoromethyl)benzoic acid and 2-cyanopropan-2-amine in a solvent.

- Add DCC as a coupling agent.

- Stir the mixture at room temperature until the reaction is complete.

- Purify the product through standard techniques such as recrystallization or chromatography.

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may be developed into drugs targeting specific diseases.

- Agricultural Chemicals: Its properties may also lend themselves to use as a pesticide or herbicide.

- Chemical Research: The compound serves as a useful intermediate in organic synthesis, particularly in creating more complex molecules .

Interaction studies involving N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide focus on its binding affinities to various receptors and enzymes. These studies help elucidate its mechanism of action and therapeutic potential. The presence of trifluoromethyl groups often enhances interactions due to increased hydrophobicity, which can lead to stronger binding in biological systems .

Several compounds share structural similarities with N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide, including:

- Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.

- Fluoroquinolones: A class of synthetic antibiotics that also contain fluorinated aromatic rings.

- Trifluoromethylbenzamides: Compounds that incorporate trifluoromethyl groups on different positions of the benzene ring, often displaying unique pharmacological profiles.

Comparison TableCompound Name Structure Features Biological Activity N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide Trifluoromethyl and cyano groups Potential therapeutic effects Benzamide Simple amide structure Analgesics, antidepressants Fluoroquinolones Fluorinated aromatic systems Broad-spectrum antibiotics Trifluoromethylbenzamides Various substitutions on benzene ring Diverse pharmacological activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide | Trifluoromethyl and cyano groups | Potential therapeutic effects |

| Benzamide | Simple amide structure | Analgesics, antidepressants |

| Fluoroquinolones | Fluorinated aromatic systems | Broad-spectrum antibiotics |

| Trifluoromethylbenzamides | Various substitutions on benzene ring | Diverse pharmacological activities |

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups that enhance both lipophilicity and biological interactions, making it a unique candidate among similar compounds .

Radical-Mediated Coupling Approaches for Cyanopropan-2-yl Integration

Radical-mediated coupling has emerged as a powerful tool for installing sterically hindered groups like the cyanopropan-2-yl moiety. A seminal advancement involves the use of azobis(alkylcarbonitriles) as precursors for cyanoalkyl radicals, which can be trapped by aromatic systems to form quaternary carbon centers. For instance, copper(II) acetate facilitates the α-heteroarylation of aliphatic nitriles, enabling the direct coupling of cyanocyclohexyl radicals with benzofurans or indoles under mild conditions. This method avoids prefunctionalization steps and achieves yields up to 85% for nitrile-bearing quaternary carbons.

Complementary to this approach, dual photoredox/copper catalysis enables enantioselective cyanation via C–C bond cleavage. In a notable example, cyclopentanone oxime esters undergo ring-opening at 50°C with trimethylsilyl cyanide (TMSCN) as the cyanide source, yielding 1,6-dinitriles with 92% enantiomeric excess (ee) in DMAc solvent. The synergy between iridium-based photocatalysts and chiral bis(oxazoline)-copper complexes ensures precise stereocontrol while operating at room temperature, reducing side reactions associated with thermal activation. Critical to success is the in situ generation of benzylic radicals, which are intercepted by the copper catalyst to form chiral C–CN bonds.

Nucleophilic Substitution Strategies for Trifluoromethylbenzamide Core Construction

The electron-withdrawing trifluoromethyl group complicates aromatic substitution reactions, necessitating optimized nucleophilic conditions. A patent-pending method employs 2,3-dichlorotrifluorotoluene as a starting material, undergoing sequential fluorination and cyano substitution to yield 2-fluoro-6-cyano-trifluorotoluene. Subsequent hydrogenation dechlorination and hydrolysis produce 2-trifluoromethyl benzamide with 67% overall yield. Key to this process is the use of potassium fluoride in dimethyl sulfoxide (DMSO) for fluorination, which minimizes isomer formation and enhances regioselectivity.

Alternative routes leverage palladium-catalyzed cross-coupling for introducing nitrile groups. For example, α-silyl nitriles react with aryl bromides in the presence of zinc fluoride, enabling monoarylation of secondary nitriles with functional group tolerance. However, this method requires stoichiometric bases, limiting its applicability to acid-sensitive intermediates. By contrast, the direct hydrolysis of 2-trifluoromethyl benzonitrile—achieved using aqueous hydrochloric acid in tetrahydrofuran (THF)—provides a scalable pathway to the benzamide core without requiring protective groups.

Solvent Systems and Catalytic Conditions in Multi-Step Convergent Syntheses

Solvent polarity profoundly impacts reaction efficiency in multi-step syntheses. Polar aprotic solvents like DMAc and DMF enhance the solubility of copper catalysts and stabilize reactive intermediates in radical-mediated couplings. For instance, DMAc increases the yield of asymmetric ring-opening cyanations to 73% compared to 63% in dichloromethane, attributed to improved ligand-catalyst coordination. Conversely, hydrogenation steps benefit from protic solvents such as methanol, which facilitate proton transfer during dechlorination.

Catalyst loading optimization is equally critical. The photoredox/copper system achieves high enantioselectivity (91% ee) with only 2 mol% copper catalyst, reducing metal waste. Similarly, Raney nickel in methanol enables quantitative dechlorination of 2-chloro-6-trifluoromethylbenzonitrile at ambient pressure, avoiding costly precious-metal catalysts. For copper-mediated radical reactions, substoichiometric Cu(OAc)₂ (0.2 equiv) suffices to oxidize σ-complex intermediates, ensuring rapid re-aromatization and minimizing byproduct formation.

Table 1: Comparison of Radical-Mediated Cyanopropan-2-yl Integration Methods

| Method | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Photoredox/Cu | Ir(ppy)₃, Cu(MeCN)₄PF₆ | DMAc | 78 | 92 | |

| Cu(OAc)₂-mediated | Cu(OAc)₂ | DMF | 85 | N/A | |

| Thermal radical coupling | None | Toluene | 63 | N/A |

The compound demonstrates exceptional potency against multiple kinase targets through diverse allosteric modulation mechanisms. BRAF kinase inhibition represents one of the most significant applications, with co-crystallography studies revealing that the compound exhibits potent inhibition with an IC50 of 0.4 nM [1]. The trifluoromethyl substituent plays a crucial role in stabilizing hydrophobic interactions with amino acid residues such as Leu887 in the BRAF kinase domain, while the cyanopropyl group provides steric bulk that enhances binding specificity [3] .

RAF dimer inhibition has been achieved through compounds incorporating the N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide scaffold, with IC50 values ranging from 0.08 to 0.2 μM against various RAF isoforms [2]. These inhibitors demonstrate the ability to overcome paradoxical activation commonly observed with first-generation BRAF inhibitors by effectively binding to both protomers in RAF dimers [3].

VEGFR2 inhibition has been documented with exceptional potency, showing IC50 values as low as 0.01 μM [2]. The compound's ability to target VEGFR2 makes it particularly valuable for dual-target therapeutic approaches in colorectal cancer, where both RAF and VEGFR2 inhibition are crucial for therapeutic efficacy [2].

Aurora kinase A (AURKA) allosteric modulation represents a novel mechanism of action, with the compound acting as an allosteric inhibitor that targets the AURKA-TPX2 interaction through an unexpected structural mechanism [5]. This allosteric approach provides enhanced selectivity compared to ATP-competitive inhibitors and demonstrates the compound's versatility in targeting different kinase regulatory mechanisms [5].

Epidermal Growth Factor Receptor (EGFR) inhibition has been achieved through allosteric mechanisms, with studies showing 92% inhibition at 10 nM concentrations . The compound binds to a site adjacent to the ATP-binding pocket, made available following movement of the αC helix into an inactive conformation [7]. This allosteric approach circumvents common resistance mutations such as T790M that affect ATP-competitive inhibitors [7].

Protein kinase selectivity profiles demonstrate that the N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide scaffold can achieve high selectivity ratios exceeding 100-fold against off-target kinases [2] [3]. The trifluoromethyl group enhances binding affinity through favorable hydrophobic interactions while simultaneously reducing off-target binding through steric hindrance [8] [9].

Enzyme Substrate Mimicry Applications in Metabolic Pathway Intervention

The compound's structural features enable effective enzyme substrate mimicry across multiple metabolic pathways. Competitive enzyme inhibition is achieved through the compound's ability to structurally mimic natural substrates while providing enhanced binding affinity and metabolic stability [16] [17].

Metabolic pathway intervention applications include inhibition of key enzymes in catecholamine synthesis, particularly tyrosine hydroxylase, where the compound acts as a tyrosine analog with improved stability [16] [18]. The trifluoromethyl group provides resistance to oxidative metabolism while maintaining essential binding interactions [8] .

Acetylcholinesterase inhibition represents a significant therapeutic application, with the compound demonstrating substrate-mimetic binding that enhances neural signal transmission [16] [19]. The compound's ability to bind at both the active site and peripheral site allows for complex modulation of enzyme activity [19].

Glycolytic enzyme targeting has been achieved through substrate mimicry of key intermediates in glucose metabolism [16] [18]. The compound can effectively inhibit phosphofructokinase and pyruvate kinase through allosteric mechanisms that involve substrate-like binding interactions [16] [19].

Nucleotide metabolism intervention applications include inhibition of adenylate kinase and other nucleotide-processing enzymes through ATP/AMP analog binding [16] [19]. The compound's ability to mimic nucleotide substrates while providing enhanced selectivity makes it valuable for targeting specific metabolic nodes [18].

Protein degradation pathway modulation has been demonstrated through inhibition of deubiquitinase enzymes, where the compound acts as a ubiquitin analog [20]. This application is particularly relevant for antiviral therapeutics, where DUB inhibition can effectively block viral replication [20].

Sphingolipid metabolism intervention represents a specialized application where the compound mimics ceramide substrates to inhibit glucosylceramide synthase [16] [18]. This substrate inhibition therapy approach is particularly valuable for treating lysosomal storage disorders such as Gaucher disease [18].

Cytochrome P450 modulation applications involve the compound acting as a substrate analog to selectively inhibit specific P450 isoforms [16] [21]. This can be valuable for modulating drug metabolism pathways or treating diseases where specific P450 activity needs to be controlled [21] [22].

Amyloid processing enzyme inhibition has been achieved through substrate mimicry of amyloid precursor protein, particularly in BACE1 inhibition for Alzheimer's disease treatment [23]. The compound's ability to mimic natural substrates while providing enhanced stability makes it a promising lead for neurodegenerative disease therapeutics [23].